molecular formula C27H30N6O3 B11148314 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148314
M. Wt: 486.6 g/mol
InChI Key: BPQHESJZHIJDLE-UHFFFAOYSA-N
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Description

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core triazatricyclo structure, followed by the introduction of the imino, methyl, and morpholinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-piperidin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-pyrrolidin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-imino-11-methyl-7-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-18-5-7-20(8-6-18)17-33-23(28)21(26(34)29-9-11-31-12-14-36-15-13-31)16-22-25(33)30-24-19(2)4-3-10-32(24)27(22)35/h3-8,10,16,28H,9,11-15,17H2,1-2H3,(H,29,34)

InChI Key

BPQHESJZHIJDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCN4CCOCC4)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

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